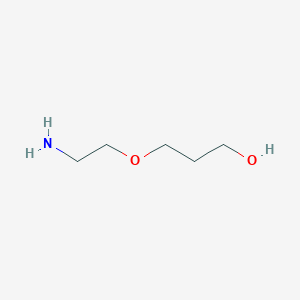![molecular formula C16H19N5O2 B8580842 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole is a heterocyclic compound with a complex structure that includes both indole and pyrimidine ringsThe molecular formula of this compound is C16H19N5O2, and it has a molecular weight of 313.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method includes the use of 2-aminoindoles as substrates, which are then combined with terminal alkynes and benzoyl chlorides through a Sonogashira reaction followed by [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and hypoglycemic activities.
Medicine: Explored for its potential therapeutic effects in treating conditions such as atherosclerosis.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-dimethoxy-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione
- 6,7-dimethoxy-4-piperazin-1-yl-9H-pyrimido[4,5-b]indole
Uniqueness
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole is unique due to its specific combination of indole and pyrimidine rings, along with the presence of a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H19N5O2 |
|---|---|
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
6,7-dimethoxy-4-piperazin-1-yl-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C16H19N5O2/c1-22-12-7-10-11(8-13(12)23-2)20-15-14(10)16(19-9-18-15)21-5-3-17-4-6-21/h7-9,17H,3-6H2,1-2H3,(H,18,19,20) |
Clé InChI |
QEYULVQHTAIOTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=C(N2)N=CN=C3N4CCNCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-8-methoxy-1H-pyrano[3,4-c]pyridine](/img/structure/B8580764.png)

![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B8580777.png)
![5-(2,2-Dihydroxyethyl)-5h-furo[3,2-c]pyridin-4-one](/img/structure/B8580785.png)
![4-Iodo-2-(isoquinolin-5-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B8580793.png)
![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)


![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
![4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8580847.png)




